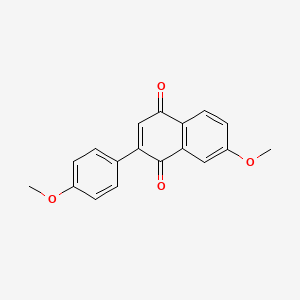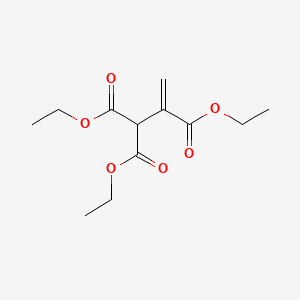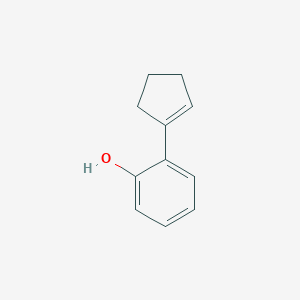
21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate is a synthetic steroid derivative It is characterized by the presence of hydroxyl groups at the 21st position and acrylate ester at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate typically involves the esterification of 21-hydroxy-17- (1-oxopropoxy) pregn-4-ene-3,20-dione . The process begins with 11-deoxycortisol as the raw material. The secondary hydroxyl group at the 17-alpha position is selectively esterified using chemical synthesis of a protecting group, while the primary hydroxyl group at the 21st position remains unesterified . This method is advantageous for large-scale industrial preparation due to its mild reaction conditions, high yield, and simple post-treatment .
Analyse Chemischer Reaktionen
Types of Reactions
21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the structure.
Substitution: The hydroxyl and acrylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and acids. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and biological properties, making them useful for various applications.
Wissenschaftliche Forschungsanwendungen
21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in hormone replacement therapy and anti-inflammatory treatments.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate involves its interaction with specific molecular targets and pathways. The hydroxyl and acrylate groups play a crucial role in its binding to steroid receptors, influencing various biological processes. The compound’s effects are mediated through the modulation of gene expression and protein synthesis, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 11Beta,17alpha,21-trihydroxy-4-pregnene-3,20-dione
- Pregn-4-ene-3,20-dione,11beta,17alpha,21-trihydroxy-,21 acetate
Uniqueness
21-Hydroxy-14-alpha,17-alpha-pregn-4-ene-3,20-dione acrylate is unique due to its specific hydroxyl and acrylate groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
67462-37-7 |
|---|---|
Molekularformel |
C24H32O4 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] prop-2-enoate |
InChI |
InChI=1S/C24H32O4/c1-4-22(27)28-14-21(26)20-8-7-18-17-6-5-15-13-16(25)9-11-23(15,2)19(17)10-12-24(18,20)3/h4,13,17-20H,1,5-12,14H2,2-3H3/t17-,18-,19-,20-,23-,24-/m0/s1 |
InChI-Schlüssel |
BIFACLOIZIKJPO-IGJOJHROSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2C(=O)COC(=O)C=C)CCC4=CC(=O)CC[C@]34C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)C=C)CCC4=CC(=O)CCC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)


![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)




![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)


